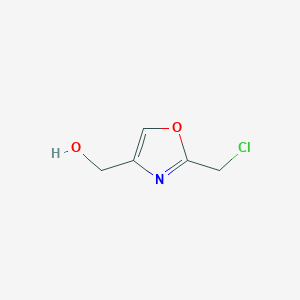
(2-(Chloromethyl)oxazol-4-yl)methanol
Overview
Description
(2-(Chloromethyl)oxazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H6ClNO2 and its molecular weight is 147.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of (2-(Chloromethyl)oxazol-4-yl)methanol
The synthesis of this compound typically involves the chloromethylation of oxazole derivatives followed by reduction processes. For example, the compound can be synthesized through the reaction of oxazole derivatives with chloromethyl methyl ether in the presence of a suitable base, leading to the formation of chloromethylated products which can then be reduced to yield the desired alcohol form .
Anticancer Properties
Research indicates that derivatives of oxazole compounds, including this compound, exhibit promising anticancer activities. A study evaluated various substituted oxazoles for their efficacy against lung cancer cells, revealing that certain derivatives showed significant inhibition comparable to standard chemotherapeutic agents like doxorubicin . The mechanism of action often involves interference with cellular pathways critical for cancer cell proliferation.
Insecticidal Activity
Insecticidal properties have also been attributed to oxazole derivatives. For instance, novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole rings were synthesized and tested for insecticidal activity, demonstrating effective control over pest populations . This suggests that this compound could serve as a precursor for developing new insecticides.
Antioxidant Activity
The antioxidant potential of oxazole derivatives has been investigated, with findings indicating that these compounds can scavenge free radicals effectively. This property is particularly relevant in the context of preventing oxidative stress-related diseases . The presence of hydroxyl groups in the structure enhances the radical scavenging ability.
Agricultural Applications
The compound has potential applications in agriculture as an intermediate for synthesizing agrochemicals. Its ability to act as a building block for more complex molecules makes it valuable in developing new pesticides and herbicides . The synthesis processes are designed to ensure high yields and purity, making it suitable for industrial applications.
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A comprehensive study focused on synthesizing various oxazole derivatives and evaluating their anticancer properties against multiple cell lines. Among these, this compound showed significant activity against specific cancer types, leading to further investigation into its structural modifications to enhance efficacy .
Case Study 2: Development of Insecticides
Another research effort aimed at developing new insecticides involved synthesizing chloromethylated oxazoles. The resultant compounds were tested for their effectiveness against common agricultural pests, showing promising results that could lead to environmentally friendly pest control solutions .
Properties
CAS No. |
1240601-59-5 |
|---|---|
Molecular Formula |
C5H6ClNO2 |
Molecular Weight |
147.56 g/mol |
IUPAC Name |
[2-(chloromethyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C5H6ClNO2/c6-1-5-7-4(2-8)3-9-5/h3,8H,1-2H2 |
InChI Key |
MOBCZWWHDNVZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)CCl)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













